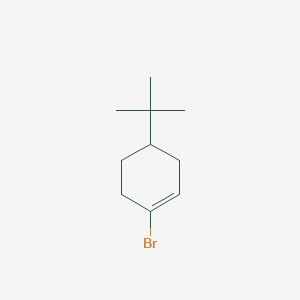

1-Bromo-4-tert-butylcyclohex-1-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

There are various methods for synthesizing 1-Bromo-4-tert-butylcyclohex-1-ene, including the reaction of tert-butylcyclohexene with N-bromosuccinimide, the reaction of cyclohexanone with tert-butanol and hydrobromic acid, and the reaction of tert-butylcyclohexanol with phosphorus tribromide .Molecular Structure Analysis

The molecular formula of 1-Bromo-4-tert-butylcyclohex-1-ene is C10H17Br. It has an average mass of 217.146 Da and a monoisotopic mass of 216.051361 Da .Chemical Reactions Analysis

Research by Okuyama et al. (2006) examined the reactions of cyclohexenyl iodonium derivatives with bromide ions, yielding insights into the retardation effects due to the formation of lambda3-bromoiodane. Other studies have explored the explosive chemical transformations of a related compound under strong uniaxial compression, indicating the potential of halogenated cyclohexenes in high-pressure synthesis processes.Physical And Chemical Properties Analysis

1-Bromo-4-tert-butylcyclohex-1-ene is a colorless to yellow crystalline solid with a melting point of 85-87°C. It is insoluble in water but soluble in organic solvents such as chloroform and diethyl ether .Applications De Recherche Scientifique

- The reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol has been studied . The study found that the reactivity of SN1 follows the same order - the carbocations are the same but in 1 due to Br being on the axial position, the C-Br bond will dissociate easily to form the carbocation and so 1 reacts faster than 2 .

Reactivity Studies

Chemical Supplier

- The cis and trans isomers of 1-bromo-4-tert-butylcyclohexane have been studied for their reactivity in E2 elimination reactions . The cis-isomer undergoes elimination more readily when treated with sodium ethoxide . In an E2 elimination, the leaving group and the β hydrogen must go through an antiperiplanar transition state . Only the cis isomer has the Br and the β hydrogen in an antiperiplanar (trans diaxial) arrangement . So the trans isomer will undergo more rapid elimination .

E2 Elimination Studies

Chemical Supplier

Propriétés

IUPAC Name |

1-bromo-4-tert-butylcyclohexene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Br/c1-10(2,3)8-4-6-9(11)7-5-8/h6,8H,4-5,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWFCRMSUIJAOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(=CC1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466904 |

Source

|

| Record name | 1-Bromo-4-tert-butylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-tert-butylcyclohex-1-ene | |

CAS RN |

23525-05-5 |

Source

|

| Record name | 1-Bromo-4-tert-butylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.